molecular formula C7H7BrSe B13059343 (4-Bromophenyl)(methyl)selane

(4-Bromophenyl)(methyl)selane

Cat. No.: B13059343
M. Wt: 250.01 g/mol
InChI Key: KTXOMHNYYXPRMC-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(methyl)selane is an organoselenium compound featuring a bromine-substituted phenyl group and a methyl group bonded to a selenium atom. Organoselenium compounds are known for their applications in catalysis, material science, and medicinal chemistry due to selenium’s unique redox properties and polarizability .

Properties

Molecular Formula

C7H7BrSe

Molecular Weight

250.01 g/mol

IUPAC Name

1-bromo-4-methylselanylbenzene

InChI

InChI=1S/C7H7BrSe/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3

InChI Key

KTXOMHNYYXPRMC-UHFFFAOYSA-N

Canonical SMILES

C[Se]C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(methyl)selane typically involves the reaction of 4-bromophenyl halides with methylselane precursors. One common method is the nucleophilic substitution reaction, where 4-bromophenyl halides react with sodium methylselanide under anhydrous conditions to yield this compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(methyl)selane undergoes various chemical reactions, including:

    Oxidation: The selenium atom in this compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to the parent selane compound.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) are employed under basic conditions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Regeneration of this compound.

    Substitution: Various substituted phenylselane derivatives.

Scientific Research Applications

Chemistry

(4-Bromophenyl)(methyl)selane is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for the synthesis of more complex organoselenium compounds.

Biology

In biological research, this compound is studied for its potential antioxidant properties. Selenium-containing compounds are known to mimic the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage.

Medicine

The compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial activities. Selenium compounds have shown promise in modulating biological pathways involved in cancer and infection.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(methyl)selane involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that participate in redox reactions, protecting cells from oxidative stress. The compound may also interact with specific molecular targets, such as proteins and DNA, modulating their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (4-Bromophenyl)(methyl)selane with compounds sharing the bromophenyl motif or selenium/sulfur analogs.

Halogen-Substituted Phenyl Derivatives

(a) Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride
  • Key Features: Contains a bromophenyl group and an amino ester. The bromine atom enhances binding affinity in biological systems due to its electron-withdrawing effects .
  • Comparison: Unlike the selane compound, this derivative lacks selenium but shares the bromophenyl group. The amino ester moiety may increase solubility and bioactivity compared to selane’s simpler structure.
(b) Ethyl 3-(4-bromophenyl)propiolate
  • Key Features : A bromophenyl-substituted propiolate with a triple bond. The bromine atom stabilizes the aromatic ring, while the propiolate group enables click chemistry applications .
  • Comparison : The selenium atom in this compound could offer distinct redox behavior, unlike the triple bond reactivity in propiolates.

Selenium vs. Sulfur Analogs

(a) (4-Bromophenyl)(methyl)sulfide
  • Key Features : Replaces selenium with sulfur. Sulfur analogs are generally less polarizable and exhibit weaker van der Waals interactions compared to selenium.
  • Comparison : The selane derivative may show enhanced nucleophilicity and catalytic activity due to selenium’s larger atomic radius and lower electronegativity .
(b) Methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
  • Key Features : A triazole-containing bromophenyl compound. Triazole rings are bioisosteres for amide bonds, enhancing metabolic stability .

Functional Group Variations

(a) (4-Bromophenyl)(4-hydroxyphenyl)methanone
  • Key Features : A bromophenyl ketone with a hydroxyl group. Demonstrates high antimicrobial and anticancer activity .
  • Comparison: The methanone’s ketone group enables hydrogen bonding, whereas the selane’s selenium may interact via hydrophobic or redox pathways.
(b) 5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid
  • Key Features : Combines bromophenyl and thiophene groups. The thiophene ring enhances π-stacking in materials science .
  • Comparison : The selane compound lacks a conjugated ring system but may exhibit stronger intermolecular interactions via selenium.

Data Tables

Table 1: Comparative Properties of Bromophenyl Derivatives

Compound Key Functional Groups Reactivity/Bioactivity Reference
This compound Se-CH3, Br-C6H4 Hypothesized redox activity
Methyl 2-amino-2-(4-bromophenyl)propanoate Br-C6H4, NH2, COOCH3 High binding affinity
Ethyl 3-(4-bromophenyl)propiolate Br-C6H4, C≡C-COOEt Click chemistry applications
(4-Bromophenyl)(4-hydroxyphenyl)methanone Br-C6H4, C=O, OH Antimicrobial/anticancer

Table 2: Halogen Effects on Reactivity

Compound Halogen Polarizability Bioactivity Trend
This compound Br High Moderate (hyp.)
Methyl 2-amino-2-(4-chlorophenyl)propanoate Cl Moderate Lower than Br
Ethyl 3-(4-fluorophenyl)propiolate F Low Variable

Research Findings and Hypotheses

Electronic Effects: The bromine atom’s electron-withdrawing nature likely stabilizes the aromatic ring in this compound, enhancing electrophilic substitution resistance compared to non-halogenated analogs .

Biological Activity

(4-Bromophenyl)(methyl)selane is an organoselenium compound that has gained attention for its potential biological activities. This compound is characterized by a bromophenyl group and a methyl group attached to selenium, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicine and biochemistry.

  • Molecular Formula : C7H8BrSe
  • Molecular Weight : 227.01 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : BrC1=CC=C(C=C1)SeC

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The selenium atom in the compound can participate in redox reactions, potentially influencing oxidative stress pathways.

Potential Mechanisms:

  • Antioxidant Activity : Selenium compounds are known for their antioxidant properties, which can help in scavenging free radicals.
  • Enzyme Modulation : The compound may interact with selenoenzymes, altering their activity and affecting metabolic pathways.
  • Cell Signaling : It could influence cell signaling pathways through interactions with receptors or other signaling molecules.

Biological Activity Studies

Several studies have investigated the biological effects of this compound and related compounds.

Antimicrobial Activity

Research indicates that organoselenium compounds, including this compound, exhibit antimicrobial properties. For instance, a study showed that selenium-containing compounds could enhance the antibacterial activity of certain agents due to increased electron density on the hydrazinic end of the molecule .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound's mechanism appears to involve induction of apoptosis in human cancer cells, making it a candidate for further research in cancer therapy.

Case Studies and Research Findings

StudyFindings
Atanassov et al. (2003)Investigated the synthesis of selenium derivatives including this compound; highlighted its potential biological applications .
PubMed Study (1996)Reported increased antibacterial activity compared to chlorine analogs; suggested structural modifications enhance biological efficacy .
Smolecule ResearchCharacterized the compound's properties and suggested its use in medicinal chemistry due to favorable interactions with biological targets.

Applications in Medicine

Given its biological activity, this compound has potential applications in:

  • Antimicrobial Agents : Development of new antibiotics based on its structure.
  • Cancer Treatment : Further exploration as a chemotherapeutic agent due to its cytotoxic properties.
  • Nutritional Supplements : Potential use as a dietary supplement for its antioxidant benefits.

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